4-Phosphonophenylglycine

説明

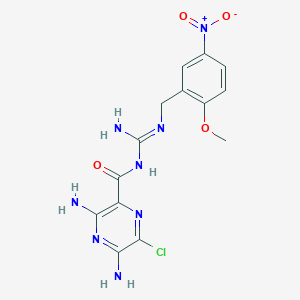

4-Phosphonophenylglycine (PPG) is a potent and selective group III metabotropic glutamate receptor agonist . It has been used in research to study its effects on various biological processes .

Synthesis Analysis

A new synthesis of (R,S)-PPG (4-phosphonophenylglycine) and the separation of the protected enantiomers leading after deprotection to (+)- and (-)-PPG are described . A recent study has reported an enantioselective method for the synthesis of quaternary α-aryl amino acids and glycolic acid derivatives .

Chemical Reactions Analysis

4-Phosphonophenylglycine is involved in various chemical reactions. For instance, it has been used in the synthesis of (R,S)-PPG and the separation of the protected enantiomers . It’s also involved in the reactions related to the group III metabotropic glutamate receptors .

科学的研究の応用

Neuroprotection and Anticonvulsive Therapy

- Summary of the Application : PPG is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). These receptors are thought to modulate the neurotoxicity of excitatory amino acids, such as regulation of neurotransmitter release .

- Methods of Application or Experimental Procedures : In the studies, PPG was tested on recombinant cell lines expressing human receptors hmGluR4a, hmGluR6, hmGluR7b, or hmGluR8a. The compound was also tested on cultured cortical neurons for its protective effect against a toxic pulse of N-methyl-D-aspartate .

- Results or Outcomes : PPG showed EC50 values (the concentration of the drug that gives half-maximal response) of 5.2 ± 0.7 μM, 4.7 ± 0.9 μM, 185 ± 42 μM, and 0.2 ± 0.1 μM for hmGluR4a, hmGluR6, hmGluR7b, and hmGluR8a, respectively. It provided protection against a toxic pulse of N-methyl-D-aspartate (EC50 = 12 μM) in cultured cortical neurons. Moreover, PPG protected against N-methyl-D-aspartate- and quinolinic acid-induced striatal lesions in rats and was anticonvulsive in the maximal electroshock model in mice .

Protection Against Homocysteic Acid-Induced Seizures

- Summary of the Application : PPG, a potent and selective group III mGluR agonist, has been studied for its potential protective effect against brain damage associated with homocysteic acid-induced seizures in immature rats .

- Methods of Application or Experimental Procedures : The study was conducted on immature 12-day-old rats. The potential protective effect of PPG was investigated in relation to seizures induced by homocysteic acid .

- Results or Outcomes : The study found that PPG does not exhibit any proconvulsive effect, suggesting its potential as a protective agent against seizures .

Analysis of Group III Metabotropic Glutamate Receptors

- Summary of the Application : PPG is described as a novel, potent, and selective agonist for group III metabotropic glutamate receptors (mGluRs). These receptors are thought to modulate the neurotoxicity of excitatory amino acids, such as regulation of neurotransmitter release .

- Methods of Application or Experimental Procedures : In recombinant cell lines expressing the human receptors hmGluR4a, hmGluR6, hmGluR7b, or hmGluR8a, EC50 values for PPG were measured .

- Results or Outcomes : The EC50 values for PPG were 5.2 ± 0.7 μM, 4.7 ± 0.9 μM, 185 ± 42 μM, and 0.2 ± 0.1 μM for hmGluR4a, hmGluR6, hmGluR7b, and hmGluR8a, respectively . These data provide novel in vivo evidence for group III mGluRs as attractive targets for neuroprotective and anticonvulsive therapy .

将来の方向性

The future directions of 4-Phosphonophenylglycine research could involve further exploration of its role in physiology and potential involvement in disease . The development of more effective therapeutics targeting the glutamate system, including 4-Phosphonophenylglycine, is a promising area of research .

特性

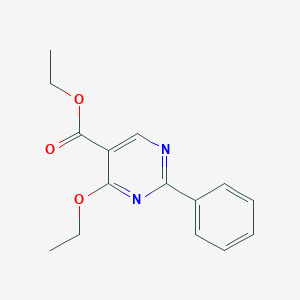

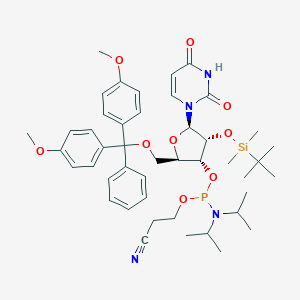

IUPAC Name |

2-(4-phosphonoanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c10-8(11)5-9-6-1-3-7(4-2-6)15(12,13)14/h1-4,9H,5H2,(H,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVPFUPHWSJLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635883 | |

| Record name | N-(4-Phosphonophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phosphonoanilino)acetic acid | |

CAS RN |

120667-15-4 | |

| Record name | N-(4-Phosphonophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

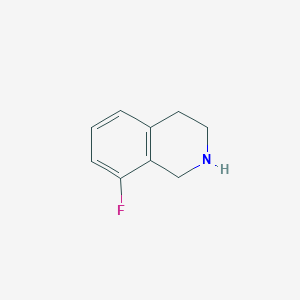

![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)